![molecular formula C21H21N3O2S B2712619 (4-((4-Methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358406-46-8](/img/structure/B2712619.png)
(4-((4-Methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-((4-Methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C21H21N3O2S and a molecular weight of 379.48. It is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry .
Molecular Structure Analysis
Quinoline, the core structure of the compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methoxyphenyl group, a thiomorpholino group, and a methanone group attached to the quinoline core.Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available resources, quinoline derivatives are known to undergo a variety of chemical reactions . These reactions are often used to synthesize related heterocyclic compounds .Scientific Research Applications
Fluorescence Labeling
The research on 6-Methoxy-4-quinolone (6-MOQ) highlights its potential as a novel fluorophore for biomedical analysis due to its strong fluorescence, stability against light and heat, and negligible fluorescence intensity change across a wide pH range. This characteristic makes derivatives like 6-MOQ suitable for fluorescent labeling in biological samples, providing a tool for sensitive and stable detection in various analytical applications (Hirano et al., 2004).
Imaging in Neurodegenerative Diseases
A study on the synthesis of [11C]HG-10-102-01, a derivative for positron emission tomography (PET) imaging, indicates its potential in imaging LRRK2 enzyme activity in Parkinson's disease. The efficient synthesis and high radiochemical yield of this compound underscore its value in neuroimaging, aiding in the diagnosis and study of neurodegenerative diseases (Wang et al., 2017).
Organic Synthesis and Drug Discovery
Research on 2-anilino-3-aroylquinolines demonstrates their significant cytotoxic activity against various human cancer cell lines, with certain compounds showing potent antiproliferative activity. These findings highlight the utility of quinoline derivatives in developing anticancer agents, with specific compounds serving as potential leads for further drug development (Srikanth et al., 2016).
Molecular Docking Studies
The study of the electronic absorption, excitation, and fluorescence properties of certain quinoline derivatives sheds light on their potential use in spectroscopic applications. These compounds exhibit dual fluorescence and weak charge transfer separation, with their electronic properties significantly influenced by the environment. This research aids in understanding the photophysical behavior of quinoline derivatives, which is crucial for designing fluorescence-based sensors and probes (Al-Ansari, 2016).
Future Directions
properties
IUPAC Name |
[4-(4-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDVRTQBQCLJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.